3-Benzamidophenyl sulfurofluoridate
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Overview
Description
3-Benzamidophenyl sulfurofluoridate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The presence of both amide and sulfurofluoridate groups in the molecule provides a balance of electrophilic and nucleophilic properties, which can be exploited in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamidophenyl sulfurofluoridate typically involves the reaction of 3-aminobenzamide with sulfuryl fluoride (SO2F2). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfurofluoridate group. The reaction can be represented as follows:
3-Aminobenzamide+SO2F2→3-Benzamidophenyl sulfurofluoridate
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas. This method is advantageous due to the availability and relatively low cost of sulfuryl fluoride. The process typically includes the activation of sulfonamides using pyrilium salts, deoxygenation of sulfonic acids, and electrochemical oxidation of thiols .
Chemical Reactions Analysis
Types of Reactions: 3-Benzamidophenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The sulfurofluoridate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
3-Benzamidophenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: Used as an electrophilic warhead in the synthesis of complex organic molecules.
Biology: Acts as a covalent probe for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of enzyme inhibitors and diagnostic agents.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-benzamidophenyl sulfurofluoridate involves its interaction with nucleophilic sites in biological molecules. The sulfurofluoridate group acts as an electrophile, reacting with nucleophilic amino acids in proteins, such as serine or cysteine residues. This covalent modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are more reactive than sulfonyl fluorides but less stable under physiological conditions.
Sulfonamides: Similar in structure but lack the electrophilic fluorine atom, making them less reactive in certain contexts.
Uniqueness: 3-Benzamidophenyl sulfurofluoridate is unique due to its balanced reactivity and stability, which allows for selective covalent modification of biological targets without rapid hydrolysis .
Properties
IUPAC Name |
1-benzamido-3-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-4-7-11(9-12)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGMRVBMWCLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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